molecular formula C7H11NOS B8757751 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol CAS No. 60587-80-6

3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol

Cat. No. B8757751
CAS RN: 60587-80-6
M. Wt: 157.24 g/mol
InChI Key: KXTJVQQMURJWSL-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
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properties

CAS RN

60587-80-6

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H11NOS/c1-6-8-5-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3

InChI Key

KXTJVQQMURJWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.9 g of methyl 2-methyl-5-thiazolepropanoate in 70 ml of tetrahydrofuran was slowly added with stirring at 10° to 15° C. to a mixture of 3.42 g of lithium aluminum hydride in 125 ml of tetrahydrofuran and the mixture was stirred for about 30 minutes. Tetrahydrofuran containing 20% of water was slowly added to the mixture which was then filtered. The residue was washed with ethyl acetate; the filtrate was dried over magnesium sulfate and evaporated to dryness to obtain 8.4 g of raw product which was rectified under reduced pressure to obtain 6.4 g of 2-methyl-5-thiazole-propanol with a boiling point of 106° C. at 0.05 mm Hg.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 125 ml of tetrahydrofuran and 3.42 g of lithium aluminum hydride was cooled to about 10° C. and a mixture of 10.9 g of methyl 2-methyl-5-thiazolepropanoate in 70 ml of tetrahydrofuran was slowly added thereto with stirring while keeping the temperature between 10-15° C. The mixture was then stirred for about 30 minutes and tetrahydrofuran containing 20% of water was slowly added. The mixture was filtered and the filter was washed with ethyl acetate. The filtrate was dried over magnesium sulfate and concentrated to dryness under reduced pressure to obtain 8.4 g of a raw product which was rectified under reduced pressure to obtain 6.4 g of 2-methyl-5-thiazole-propanol with a boiling point of 106° C. at 0.05 mm Hg.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.42 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

10.9 g of methyl 2-methyl-5-thiazole-propanoate in 70 ml of tetrahydrofuran was slowly added with stirring at 10°-15° C to a mixture of 125 ml of tetrahydrofuran and 3.42 g of lithium aluminum hydride at 10° C and the mixture was stirred for about 30 minutes. Then, tetrahydrofuran containing 20% water was slowly added and the mixture was filtered. The filter was washed with ethyl acetate and the filtrate was dried over magnesium sulfate and concentrated under reduced pressure to obtain 8.4 g of raw product which was rectified under reduced pressure to obtain 6.4g of 2-methyl-5-thiazole propanol with a boiling point of 106° C under 0.05 mm Hg.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.42 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

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